2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile

Description

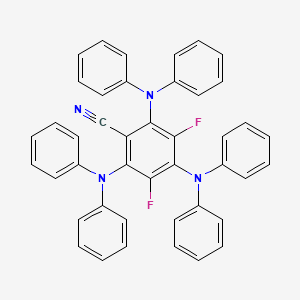

2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile (3DPA2FBN) is an organic photocatalyst characterized by a benzonitrile core substituted with three diphenylamino groups at positions 2, 4, and 6, and two fluorine atoms at positions 3 and 5. Its molecular structure combines strong electron-donating diphenylamino groups with electron-withdrawing fluorine and nitrile moieties, creating a redox-active scaffold suitable for photoredox catalysis . 3DPA2FBN has emerged as a cost-effective, metal-free alternative to traditional transition-metal photocatalysts (e.g., Ir(ppy)₃) in reactions such as defluorinative borylation, carboxylation, and hydrosilylation . Its absorption spectrum spans visible light (λmax ~420 nm), enabling activation under blue LED irradiation .

Propriétés

IUPAC Name |

3,5-difluoro-2,4,6-tris(N-phenylanilino)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H30F2N4/c44-39-41(47(32-19-7-1-8-20-32)33-21-9-2-10-22-33)38(31-46)42(48(34-23-11-3-12-24-34)35-25-13-4-14-26-35)40(45)43(39)49(36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-30H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCXVCNTHAMRBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=C(C(=C3F)N(C4=CC=CC=C4)C5=CC=CC=C5)F)N(C6=CC=CC=C6)C7=CC=CC=C7)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H30F2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Core Reaction Mechanism

3DPA2FBN is synthesized through sequential SNAr reactions, where diphenylamine substitutes fluorine atoms on 2,3,5,6-tetrafluorobenzonitrile. The process involves:

-

Deprotonation of diphenylamine by a strong base (e.g., sodium hydride, NaH) to generate a nucleophilic aryl amide.

-

Stepwise substitution at three fluorine positions (2, 4, and 6) on the benzonitrile core, retaining fluorines at positions 3 and 5.

-

Crystallization to isolate the product, typically using hexane/dichloromethane (DCM) mixtures.

Detailed Synthetic Procedure

Reagents :

-

2,3,5,6-Tetrafluorobenzonitrile (1 eq., 2 mmol)

-

Diphenylamine (5–7.5 eq., 10–15 mmol)

-

Sodium hydride (NaH, 60% in paraffin oil, 7.5–10 eq., 15–20 mmol)

-

Anhydrous tetrahydrofuran (THF)

Steps :

-

Base activation : NaH is slowly added to a stirred solution of diphenylamine in dry THF at 0°C. The mixture is heated to 35–50°C for 1–2 hours to ensure complete deprotonation.

-

Electrophile addition : 2,3,5,6-Tetrafluorobenzonitrile is introduced, and the reaction is stirred at 35°C for 16–48 hours. Progress is monitored via thin-layer chromatography (TLC).

-

Work-up : The reaction is quenched with water, and the solvent is evaporated under reduced pressure. The crude product is washed with water and ethanol to remove inorganic salts.

-

Purification : Recrystallization from hexane/DCM yields 3DPA2FBN as a bright yellow powder. Reported yields range from 53% to 70% depending on stoichiometry and reaction time.

Optimization and Scalability

Solvent and Base Selection

Temperature and Stoichiometry

Alternative Substrates

-

4CzIPN synthesis : Replacing diphenylamine with carbazole yields a related photocatalyst, highlighting the modularity of SNAr for analogous compounds.

Characterization and Validation

Spectroscopic Analysis

Purity and Stability

-

Recrystallization : Hexane/DCM (1:1) achieves >95% purity, critical for photocatalytic efficiency.

-

Storage : Stable at room temperature under inert gas, with no decomposition observed over six months.

Industrial and Research Applications

Photoredox Catalysis

3DPA2FBN enables:

Analyse Des Réactions Chimiques

2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can participate in oxidation reactions, often facilitated by visible light-induced electron transfer.

Reduction: It can also undergo reduction reactions under specific conditions.

Substitution: The compound is known to undergo substitution reactions, particularly in the presence of halogenated reagents.

Common reagents used in these reactions include halogenated dicyanobenzene-based photosensitizers and blue LED light sources . Major products formed from these reactions include various derivatives of 3,4-dihydropyrimidin-2-(1H)-one/thione .

Applications De Recherche Scientifique

Applications in Photoredox Catalysis

1. Photocatalyst in Organic Reactions

3DPA2FBN has been utilized as a photocatalyst in various organic reactions due to its ability to facilitate electron transfer processes. It is particularly effective in photoinduced reactions where it can activate substrates under visible light irradiation.

- Case Study : In a study published by Hirata et al. (2023), 3DPA2FBN was employed in the photoredox-assisted direct α-alkylation of ketones with arylalkenes. The results demonstrated that the choice of photocatalyst significantly influenced reaction efficiency and selectivity .

2. Synthesis of Functionalized Compounds

The compound has been used to synthesize complex organic molecules through its role as a catalyst in various coupling reactions.

- Example Reaction : The use of 3DPA2FBN in the formation of C-C bonds has been documented, showcasing its versatility in synthesizing functionalized compounds that are valuable in pharmaceuticals and materials science .

Applications in Material Science

1. Organic Light Emitting Diodes (OLEDs)

Due to its electron-donating properties, 3DPA2FBN is being explored for applications in OLED technology. Its ability to stabilize charge carriers makes it a candidate for enhancing device performance.

Mécanisme D'action

The mechanism of action of 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile involves thermally activated delayed fluorescence (TADF). This process occurs due to the small energy gap between the singlet excited state (S1) and the triplet excited state (T1), allowing for efficient intersystem crossing and prolonged singlet state lifetimes . The compound induces single-electron transfer (SET) in response to visible light, which is crucial for its photocatalytic activity .

Comparaison Avec Des Composés Similaires

The photocatalytic performance and applications of 3DPA2FBN are contextualized below against structurally or functionally related compounds.

Fluorinated Benzonitrile Derivatives

Key Insights :

- Fluorine Substitution: The 3,5-difluoro pattern in 3DPA2FBN enhances electron-deficient character compared to monofluoro analogs like 3DPAFIPN, improving stabilization of radical intermediates and redox potentials .

- Core Structure : The benzonitrile core in 3DPA2FBN offers better π-conjugation than isophthalonitrile in 3DPAFIPN, facilitating charge transfer during photocatalysis .

Metal-Based Photocatalysts

Key Insights :

- Cost and Sustainability : 3DPA2FBN avoids precious metals, reducing costs and environmental impact .

- Mechanistic Flexibility : Unlike Ir(ppy)₃, 3DPA2FBN operates via a radical-polar crossover mechanism , enabling unique pathways for challenging substrates (e.g., sterically hindered tertiary amines) .

Triphenylamine-Based Optoelectronic Materials

Key Insights :

- Electron-Withdrawing vs. Donating Groups: 3DPA2FBN’s fluorine and nitrile groups lower LUMO energy, enhancing electron-accepting capacity compared to purely donor-substituted analogs .

Activité Biologique

2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile (CAS No. 1403850-00-9) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure characterized by three diphenylamino groups and two fluorine atoms on a benzonitrile backbone. Its synthesis and biological implications are of significant interest in the fields of medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. Research indicates that compounds with similar structures can exhibit properties such as:

- Antioxidant Activity : The presence of diphenylamino groups can enhance electron donation capabilities, allowing the compound to scavenge free radicals.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

- Anticancer Activity : A study investigating the effects of diphenylamine derivatives found that these compounds could induce apoptosis in HeLa cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis .

- Photophysical Properties : Research has demonstrated that this compound exhibits strong fluorescence properties. This characteristic makes it a candidate for applications in bioimaging and as a fluorescent probe in biological systems .

- Electrochemical Activity : The compound has been studied for its electrochemical properties, revealing potential applications in organic electronics and as an active material in organic photovoltaics due to its favorable charge transport characteristics .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic challenges in preparing 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile, and what strategies address them?

Answer: The synthesis involves introducing three diphenylamino groups regioselectively onto a difluorobenzonitrile core. Key challenges include:

- Regioselectivity : Ensuring substitution at the 2,4,6-positions requires careful control of reaction conditions (e.g., temperature, catalysts). Ullmann-type couplings or Buchwald-Hartwig amination with palladium catalysts (e.g., Pd(OAc)₂/P(t-Bu)₃) are effective for aryl C–N bond formation .

- Fluorine Stability : The 3,5-difluoro substituents may undergo unintended displacement; using mild conditions (e.g., low-temperature reactions) preserves the fluorine atoms .

- Purification : The high molecular weight and potential solubility issues necessitate chromatographic techniques (e.g., silica gel or size-exclusion chromatography) .

Q. How can researchers characterize the electronic and photophysical properties of this compound?

Answer:

- UV-Vis Spectroscopy : Reveals absorption maxima (e.g., π→π* transitions from the diphenylamino groups and charge-transfer bands).

- Fluorescence Spectroscopy : Measures photoluminescence quantum yield (PLQY) to assess emission efficiency. For example, diphenylamino groups enhance charge-transfer states, leading to red-shifted emission .

- Cyclic Voltammetry : Determines oxidation/reduction potentials, indicating HOMO/LUMO levels. The diphenylamino groups typically lower oxidation potentials due to strong electron donation .

- DFT Calculations : Predicts electronic structure and excited-state behavior, corroborating experimental data .

Advanced Research Questions

Q. What mechanistic insights support its role as an organophotocatalyst in visible-light-driven reactions?

Answer:

- Photoinduced Electron Transfer (PET) : Under visible light, the compound’s excited state (generated via absorption ~450–500 nm) facilitates single-electron transfer (SET) to substrates. The diphenylamino groups stabilize the excited state, enhancing catalytic efficiency .

- Comparative Reactivity : In studies with 4CzIPN and Eosin Y, this compound exhibits superior performance in reactions requiring strong reducing photocatalysts, attributed to its lower reduction potential .

- Reaction Scope : Effective in reductive dehalogenation and C–C bond formation, with turnover numbers (TON) >100 under optimized conditions .

Q. How do the 3,5-difluoro substituents influence reactivity and stability in catalysis?

Answer:

- Electronic Effects : Fluorine’s electron-withdrawing nature stabilizes the benzonitrile core, reducing electron density and preventing unwanted side reactions (e.g., oxidative degradation) .

- Steric and Solubility Effects : The fluorine atoms enhance solubility in polar solvents (e.g., DCM/MeCN mixtures), improving reaction homogeneity. They also minimally increase steric hindrance, preserving accessibility to catalytic sites .

- Comparative Studies : Non-fluorinated analogs show lower thermal stability and reduced catalytic activity in aerobic conditions, highlighting fluorine’s role in enhancing robustness .

Q. How can researchers resolve contradictions in reported photophysical data (e.g., PLQY variations)?

Answer:

- Environmental Sensitivity : PLQY varies with solvent polarity (e.g., higher in toluene than DMF due to reduced solvation of excited states). Standardizing solvent systems is critical .

- Aggregation Effects : Concentration-dependent aggregation can quench fluorescence. Dilute solutions (≤10⁻⁵ M) or additives (e.g., 1% PMMA) mitigate this .

- Instrument Calibration : Cross-validate measurements using reference standards (e.g., quinine sulfate for PLQY) to ensure reproducibility .

Q. What strategies optimize its use in asymmetric catalysis or enantioselective transformations?

Answer:

- Chiral Functionalization : Introducing chiral auxiliaries (e.g., binaphthyl groups) to the diphenylamino moieties can induce asymmetry.

- Cooperative Catalysis : Pairing with chiral Lewis acids (e.g., BINOL-derived catalysts) enables synergistic activation of substrates .

- Stereochemical Analysis : Use chiral HPLC or NMR (e.g., Mosher ester derivatization) to quantify enantiomeric excess in reaction products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.